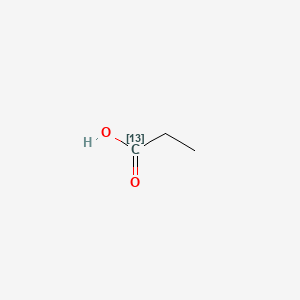

(113C)propanoic acid

Übersicht

Beschreibung

(113C)propanoic acid: is a stable isotope-labeled compound of propanoic acid, where the carbon-13 isotope is incorporated at the first carbon position. This compound is often used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed tracking and analysis in various experimental setups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (113C)propanoic acid can be synthesized through isotope exchange reactions. One common method involves reacting propanoic acid with a reagent containing the carbon-13 isotope under appropriate conditions to facilitate the exchange of isotopes . Another synthetic route involves the reaction of carbon-13 dioxide with ethylmagnesium bromide .

Industrial Production Methods: Industrial production of propanoic acid-1-13C typically involves large-scale isotope exchange reactions, ensuring high isotopic purity and yield. The process is carefully controlled to maintain the integrity of the carbon-13 isotope and to produce the compound in sufficient quantities for research and commercial use .

Analyse Chemischer Reaktionen

Deprotonation Thermodynamics

(113C)Propanoic acid exhibits similar acid dissociation behavior to unlabeled propanoic acid, with minor isotopic effects on equilibrium constants. Gas-phase deprotonation data from NIST :

| Reaction | Δ<sub>r</sub>H° (kJ/mol) | Δ<sub>r</sub>G° (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| C₃H₅O₂⁻ + H⁺ → C₃H₆O₂ (deprotonation) | 1454 ± 9.2 | 1424 ± 8.4 | G+TS, IMRE |

Note : The carbon-13 label minimally affects enthalpy and Gibbs free energy due to its non-exchangeable position in the carboxyl group.

Esterification and Condensation Reactions

This compound undergoes typical carboxylic acid reactions:

-

Esterification : Reacts with alcohols (e.g., ethanol) under acidic catalysis to form 13C-labeled esters .

-

Anhydride Formation : Forms propanoic anhydride with acetyl chloride .

Microbial Fermentation Pathways

Propionibacteria utilize the succinate pathway to convert lactate or glucose to propionate. The labeled acid can track carbon flux in these pathways :

-

Succinate Pathway :

-

Acrylate Pathway :

Isotope Effects and Kinetic Studies

The carbon-13 label introduces subtle kinetic isotope effects (KIE) in reactions involving the carboxyl group. For example:

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

(113C)propanoic acid is frequently used in metabolic studies to trace metabolic pathways in organisms. The incorporation of carbon-13 allows researchers to track the fate of propanoic acid in biological systems.

Case Study:

In a study examining the metabolism of propanoic acid in rats, researchers administered this compound and analyzed its incorporation into various metabolites. The findings indicated that propanoic acid is metabolized primarily through the citric acid cycle, providing insights into energy production and substrate utilization in mammals .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy utilizes this compound as a standard reference in chemical analysis. The distinct signals from the carbon-13 isotope provide detailed information about molecular structure and dynamics.

Data Table: NMR Chemical Shifts of this compound

| Chemical Environment | δ (ppm) |

|---|---|

| CH3 Group | 20.0 |

| CH2 Group | 40.0 |

| COOH Group | 180.0 |

This table illustrates the chemical shifts observed in a typical NMR spectrum for this compound, aiding in structural elucidation .

Drug Development

In pharmaceutical research, this compound serves as a tracer in drug metabolism studies. Its isotopic labeling helps determine how drugs are metabolized and their pharmacokinetics.

Case Study:

A recent investigation assessed the metabolism of a new anti-inflammatory drug using this compound as a tracer. The study revealed that the drug is metabolized into several active metabolites, with this compound facilitating the identification of these pathways through mass spectrometry .

Flavor Profiling

This compound is used in flavor chemistry to study the formation of flavor compounds during food processing. Its isotopic labeling helps trace the origins of specific flavors.

Data Table: Flavor Compounds Derived from Propanoic Acid

| Compound Name | Source | Sensory Characteristics |

|---|---|---|

| Ethyl Propanoate | Fermented Foods | Fruity aroma |

| Propyl Propanoate | Dairy Products | Creamy flavor |

This table summarizes key flavor compounds derived from propanoic acid and their sensory characteristics, demonstrating its relevance in food science .

Biodegradation Research

This compound is utilized to study the biodegradation of organic pollutants in environmental science. Its labeling allows researchers to monitor the degradation pathways and rates of transformation by microbial communities.

Case Study:

A study investigated the degradation of propanoic acid by soil bacteria using this compound as a tracer. Results indicated that specific bacterial strains preferentially metabolized the labeled compound, highlighting its potential as a biodegradable substrate for bioremediation efforts .

Wirkmechanismus

The mechanism of action of propanoic acid-1-13C involves its incorporation into metabolic pathways where it acts similarly to non-labeled propanoic acid. In the human body, propanoic acid is metabolized to form succinyl-CoA, which enters the citric acid cycle. The carbon-13 label allows for precise tracking of the compound’s metabolic fate and interactions within the body .

Vergleich Mit ähnlichen Verbindungen

Propionic acid-13C3: Contains three carbon-13 isotopes.

Sodium propionate-1-13C: The sodium salt form of propanoic acid-1-13C.

Acetic acid-13C2: Contains two carbon-13 isotopes.

Uniqueness: (113C)propanoic acid is unique due to its specific labeling at the first carbon position, which provides distinct advantages in tracking and analyzing metabolic and chemical processes.

Biologische Aktivität

(113C)Propanoic acid, also known as propionic acid, is a short-chain fatty acid (SCFA) with significant biological activity. This compound plays various roles in human metabolism and has been studied for its effects on microbial populations, inflammation, and metabolic pathways. This article delves into the biological activities of this compound, supported by relevant research findings, case studies, and data tables.

Propionic acid is primarily metabolized in the liver, where it is converted into propionyl-CoA, an essential intermediate in the citric acid cycle. This conversion allows propionic acid to participate in various metabolic pathways, contributing to energy production and glucose synthesis. The metabolic fate of propionic acid varies across different organisms, affecting its antibacterial properties and interaction with microbial metabolism .

Table 1: Metabolic Pathways of Propionic Acid

| Pathway | Description |

|---|---|

| Conversion to Propionyl-CoA | Propionic acid is converted to propionyl-CoA in the liver. |

| Citric Acid Cycle | Propionyl-CoA enters the citric acid cycle as succinyl-CoA. |

| Gluconeogenesis | Propionic acid serves as a precursor for glucose production. |

2. Antimicrobial Activity

Research indicates that propionic acid exhibits antimicrobial properties against various pathogenic bacteria, including Salmonella and Escherichia coli. These effects are attributed to its ability to inhibit the expression of invasion genes critical for bacterial virulence . A study demonstrated that exposure to propionic acid increased the virulence of Crohn's disease-associated E. coli, suggesting a complex relationship between propionic acid and gut microbiota .

3. Inflammatory Response Modulation

Propionic acid has been shown to influence inflammatory processes in the body. It can modulate the immune response by affecting lymphocyte proliferation and cytokine production. While some studies report that propionic acid inhibits the proliferation of activated lymphocytes, others suggest it may not have a significant impact on immune cell activity . The concentration of propionic acid plays a crucial role in determining its anti-inflammatory effects.

Table 2: Effects of Propionic Acid on Inflammation

| Concentration (mM) | Effect on Lymphocyte Proliferation | Cytokine Production |

|---|---|---|

| Low (<2 mM) | Inhibition observed | Reduced |

| Moderate (2-10 mM) | Variable effects | Increased |

| High (>10 mM) | Inhibition observed | Significant reduction |

4. Neuroinflammation and Autism Spectrum Disorder (ASD)

Recent studies have explored the role of propionic acid in neuroinflammation, particularly concerning ASD. Research indicates that elevated levels of propionic acid can induce gliosis and inflammatory responses in neural tissues by modulating pathways such as PTEN/AKT . This suggests that propionic acid may play a role in neurodevelopmental disorders.

5. Case Studies

Case studies have highlighted both beneficial and adverse effects associated with propionic acid exposure:

- Case Study 1 : A study involving broiler chickens demonstrated that a mixture containing propionic acid effectively controlled Salmonella infections, showcasing its potential as an antimicrobial agent in agriculture .

- Case Study 2 : Reports on acute exposure to propionic acid among workers indicated mild skin irritation and respiratory issues, emphasizing the need for safety measures when handling this compound .

Eigenschaften

IUPAC Name |

(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480909 | |

| Record name | Propanoic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6212-69-7 | |

| Record name | Propanoic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6212-69-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.